1-Methyl-3-(2-methylcyclohexyl)benzene
Overview
Description
1-Methyl-3-(2-methylcyclohexyl)benzene is an organic compound with the molecular formula C14H20 It is a derivative of benzene, where a methyl group and a 2-methylcyclohexyl group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(2-methylcyclohexyl)benzene can be synthesized through Friedel-Crafts alkylation. This involves the reaction of benzene with 2-methylcyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and typically requires a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize by-products. The reaction mixture is then subjected to purification techniques such as distillation or recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(2-methylcyclohexyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) to yield the corresponding alkanes.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring. .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes.
Scientific Research Applications
1-Methyl-3-(2-methylcyclohexyl)benzene has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties .
Mechanism of Action
The mechanism of action of 1-Methyl-3-(2-methylcyclohexyl)benzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The benzene ring undergoes substitution reactions where electrophiles replace hydrogen atoms on the ring.
Oxidation and Reduction: The compound can undergo redox reactions, altering its chemical structure and properties.
Interaction with Biological Molecules: In biological systems, the compound may interact with enzymes, receptors, or other biomolecules, influencing their activity and function
Comparison with Similar Compounds
1-Methyl-3-(2-methylcyclohexyl)benzene can be compared with other similar compounds such as:
Toluene: A simple methyl-substituted benzene, which is less complex and has different reactivity.
Cyclohexyltoluene: Similar in structure but with different substituent positions, leading to variations in chemical behavior.
Methylcyclohexane: Lacks the aromatic benzene ring, resulting in different chemical properties and applications .
Properties
IUPAC Name |
1-methyl-3-(2-methylcyclohexyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20/c1-11-6-5-8-13(10-11)14-9-4-3-7-12(14)2/h5-6,8,10,12,14H,3-4,7,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTPJXYXCVTOOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1C2=CC=CC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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